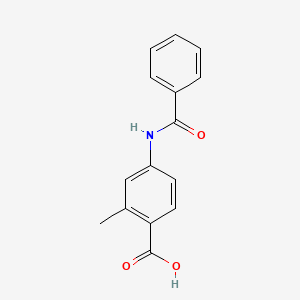

4-Benzamido-2-methylbenzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-benzamido-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTQIHPWOLNVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Substituted Benzoic Acids and Benzamides

To appreciate the role of 4-Benzamido-2-methylbenzoic acid, it is essential to understand its constituent functional groups: substituted benzoic acids and benzamides.

Substituted Benzoic Acids:

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental components in organic chemistry. The acidity and reactivity of the carboxylic acid group can be finely tuned by the presence of various substituents on the benzene (B151609) ring. unam.mx Electron-withdrawing groups, for instance, tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.org This modulation of electronic properties is a cornerstone of rational molecular design.

The position of the substituent also plays a critical role. Ortho-substituted benzoic acids, for example, often exhibit unique reactivity due to the "ortho effect," a combination of steric and electronic factors that can influence the acidity and reaction kinetics. khanacademy.orgyoutube.comyoutube.com Substituted benzoic acids are not only important in their own right but also serve as crucial precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. vedantu.com

Benzamides:

Benzamides are amides derived from benzoic acid. wikipedia.org The amide bond is one of the most prevalent functional groups in biochemistry and medicinal chemistry, forming the backbone of peptides and proteins and being present in a vast number of pharmaceutical drugs. researchgate.net The synthesis of the amide bond is a fundamental transformation in organic chemistry, with numerous methods developed for its efficient formation. researchgate.net

Benzamides themselves exhibit a broad spectrum of biological activities and are used as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com The nitrogen atom and the carbonyl group of the benzamide (B126) functionality can participate in hydrogen bonding, a key interaction in molecular recognition and binding to biological targets. The stability of the benzamide group, coupled with its diverse chemical reactivity, makes it an invaluable component in the design of new chemical entities. pharmaguideline.com

Academic Significance and Research Trajectories of 4 Benzamido 2 Methylbenzoic Acid

Diverse Synthetic Routes to the Core Structure

The construction of the this compound molecule is centered on the creation of the amide linkage between a benzoic acid derivative and an amino-functionalized benzoic acid. The two primary approaches are direct condensation and coupling reactions involving pre-activated precursors.

Direct Condensation Approaches

Direct condensation represents a straightforward method for forming the amide bond. One common and effective technique is the Schotten-Baumann reaction. iitk.ac.intestbook.com This method involves the reaction of an amine with an acyl chloride in the presence of a base. iitk.ac.in For the synthesis of this compound, this would typically involve reacting 4-amino-2-methylbenzoic acid with benzoyl chloride.

The reaction is generally performed in a biphasic solvent system, such as dichloromethane (B109758) and water, with a base like sodium hydroxide (B78521) or pyridine. iitk.ac.intestbook.com The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the unreacted amine and drives the equilibrium towards the formation of the amide product. testbook.comorganic-chemistry.orgbyjus.com

A similar direct condensation approach involves reacting 4-aminobenzoic acid derivatives with the appropriate benzoyl chlorides in a solvent like dry tetrahydrofuran (B95107) (THF) in the presence of a base such as anhydrous sodium carbonate. nih.gov This method has been shown to produce yields in the range of 60-85% after stirring at room temperature for 6-12 hours. nih.gov Another example involves the condensation of benzoic anhydride (B1165640) with 5-methylanthranilic acid by heating at 90°C for three hours. prepchem.com Furthermore, direct condensation of benzoic acids and amines can be facilitated by using a solid acid catalyst like diatomite earth@IL/ZrCl4 under ultrasonic irradiation, offering a greener and more efficient pathway. researchgate.net

Coupling Reactions Involving Precursors

This strategy involves the use of pre-activated starting materials to facilitate the amide bond formation. A common method is to first convert the carboxylic acid group of one of the precursors into a more reactive species, such as an acyl chloride.

For instance, 4-aminobenzoic acid can be reacted with thionyl chloride to produce 4-aminobenzoyl chloride. This reaction is typically carried out by heating the mixture to reflux for an extended period, such as 16 hours, to ensure complete conversion. Similarly, a related precursor, 4-[(methylsulfonyl)amino]benzoic acid sodium salt, can be converted to its corresponding acyl chloride by refluxing with thionyl chloride for 40 hours. prepchem.com The resulting acyl chloride is a highly reactive intermediate that can then be readily coupled with the desired amine.

The general principle of using an acyl chloride is a cornerstone of the Schotten-Baumann reaction, as detailed in the previous section. iitk.ac.intestbook.com The pre-activation of the carboxylic acid to an acyl chloride significantly enhances its electrophilicity, making the subsequent nucleophilic attack by the amine more efficient.

Reaction Condition Optimization

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that are often adjusted include temperature, pressure, the solvent system, and the choice and amount of catalyst.

Temperature and Pressure Effects on Yield and Selectivity

Temperature is a critical factor in the synthesis of amides. The Schotten-Baumann reaction, a common method for this synthesis, is typically conducted at or slightly above room temperature. iitk.ac.in In some preparations, specific temperatures are employed, such as heating at 90°C for several hours. prepchem.com In other syntheses, reactions are initiated at a low temperature (0°C) and then brought to reflux for an extended period, indicating that a temperature gradient may be necessary for optimal results. prepchem.com For certain direct condensation reactions, a controlled temperature range of 40-45°C is maintained during the addition of reagents. google.com

While specific data on the effect of pressure on the synthesis of this compound is not extensively detailed in the provided results, some related processes mention distilling off excess reagents under reduced pressure (in vacuo) to purify the product. prepchem.com One patent describes distilling off excess thionyl chloride and a portion of the solvent at approximately 800 mbar to concentrate the reaction mixture, which was found to accelerate the conversion to the desired amide chloride. google.comgoogle.com This suggests that pressure control can be a useful tool for manipulating reaction kinetics and for the removal of volatile components.

| Reaction Type/Precursor | Temperature (°C) | Pressure | Observation/Yield | Reference |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Room Temperature or slightly above | Atmospheric | General condition for amide synthesis | iitk.ac.in |

| Condensation of Benzoic Anhydride | 90 | Atmospheric | Formation of solid mass | prepchem.com |

| Acyl Chloride Synthesis | Reflux | Atmospheric | Conversion of acid to acyl chloride | prepchem.com |

| Direct Oxidation | 40-45 | Atmospheric | Controlled reaction temperature | google.com |

| Amide Chloride Formation | 90 (after distillation) | ~800 mbar (distillation) | Accelerated conversion | google.comgoogle.com |

Solvent System Optimization

The choice of solvent is critical for ensuring that the reactants are in the appropriate phase and that the reaction proceeds efficiently. For the Schotten-Baumann reaction, a two-phase solvent system, such as dichloromethane and water, is often employed. iitk.ac.intestbook.com The organic phase contains the acyl chloride and amine, while the aqueous phase contains the base, which neutralizes the acid byproduct. testbook.com

In other direct condensation methods, aprotic solvents like dry tetrahydrofuran (THF) are used. nih.gov The use of an aprotic solvent is also noted in modified Schotten-Baumann conditions. jk-sci.com For specific syntheses, other solvents such as toluene (B28343) and ethanol (B145695) are utilized. nih.gov For instance, a reaction involving an anhydride was conducted in dry toluene, and recrystallization of the final product was performed from ethanol or methanol (B129727). nih.gov The selection of the solvent system is therefore highly dependent on the specific reactants and the chosen synthetic route.

| Reaction Type | Solvent(s) | Role/Observation | Reference |

|---|---|---|---|

| Schotten-Baumann Reaction | Dichloromethane and Water | Two-phase system for reaction and neutralization | iitk.ac.intestbook.com |

| Direct Condensation | Dry Tetrahydrofuran (THF) | Reaction medium for amine and benzoyl chloride | nih.gov |

| Direct Condensation | Toluene | Reaction medium for hydrazide and anhydride | nih.gov |

| Recrystallization | Ethanol, Methanol | Purification of final product | nih.gov |

| Modified Schotten-Baumann | Aprotic Solvent | Alternative to biphasic system | jk-sci.com |

Catalyst Selection and Loading

Catalysts are frequently employed to enhance the rate and selectivity of amide synthesis. In the context of the Schotten-Baumann reaction, a base is essential and can be considered a catalyst. byjus.com Common bases include sodium hydroxide, potassium hydroxide, sodium carbonate, and pyridine. byjus.comjk-sci.com Pyridine is noted to be particularly effective, sometimes converting acyl chlorides into more powerful acylating agents. byjus.com

In some modern approaches, Lewis acids such as MgBr₂ or Sc(OTf)₃ can be used in conjunction with an organic base in an aprotic solvent. jk-sci.com For direct condensation reactions under ultrasonic irradiation, a solid acid catalyst composed of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been shown to be highly efficient and reusable. researchgate.net In a different type of synthesis, the oxidation of 3,4-dimethylacetophenone to 2-methyl-4-acetylbenzoic acid, a precursor, utilizes a two-catalyst system of methylene (B1212753) blue and phosphotungstic acid. google.com The selection and loading of the catalyst are therefore tailored to the specific reaction mechanism being utilized.

| Reaction Type | Catalyst | Base/Co-catalyst | Observation | Reference |

|---|---|---|---|---|

| Schotten-Baumann | - | Sodium Hydroxide, Pyridine | Base neutralizes HCl byproduct and drives equilibrium | iitk.ac.inbyjus.com |

| Direct Condensation | - | Anhydrous Sodium Carbonate | Base used in THF solvent | nih.gov |

| Modified Schotten-Baumann | MgBr₂, Sc(OTf)₃ (Lewis Acids) | Pyridine, DMAP, Et₃N | Used in aprotic solvents | jk-sci.com |

| Ultrasonic Condensation | diatomite earth@IL/ZrCl4 | - | Green, reusable solid acid catalyst | researchgate.net |

| Precursor Oxidation | Methylene Blue, Phosphotungstic Acid | - | Two-catalyst system for selective oxidation | google.com |

Reaction Time Studies

The duration of a chemical reaction is a critical parameter that significantly influences product yield, purity, and the formation of byproducts. In the synthesis of benzamide derivatives, reaction times are carefully optimized based on the specific reactants, catalysts, and temperature conditions employed. For instance, the amidation reaction of 4-aminobenzoic acid with substituted benzoyl chlorides in the presence of sodium carbonate is typically stirred at room temperature for a period of 6 to 12 hours to ensure completion. nih.gov In other related syntheses, such as the formation of Schiff bases from p-aminobenzoic acid, the reaction mixture is refluxed for a more extended period of 12 to 18 hours. researchgate.net

The synthesis of precursors can also involve time-sensitive steps. The preparation of 4-acetyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid requires refluxing for 5 hours. chemicalbook.com Similarly, direct amidation of aliphatic carboxylic acids using a TiF₄ catalyst is generally complete within 12 hours, whereas aromatic acids may require up to 24 hours under the same conditions. rsc.org These examples underscore the importance of empirical studies to determine the optimal reaction time for maximizing the desired product's formation while minimizing energy consumption and potential side reactions.

Table 1: Examples of Reaction Times in Related Syntheses

| Reaction Type | Reactants | Conditions | Reaction Time (hours) | Reference |

| Amidation | 4-Aminobenzoic acid, Benzoyl chlorides | THF, Na₂CO₃, Room Temp. | 6 - 12 | nih.gov |

| Schiff Base Formation | p-Aminobenzoic acid, Aryl aldehydes | Methanol, HCl (cat.), Reflux (70°C) | 12 - 18 | researchgate.net |

| Heck Reaction | 4-Bromo-2-methylbenzoic acid, n-Butyl vinyl ether | Palladium acetate (B1210297), 80°C | 5 | chemicalbook.com |

| Direct Amidation | Aliphatic Carboxylic Acid, Amine | TiF₄ (5 mol%), Toluene, Reflux | 12 | rsc.org |

| Direct Amidation | Aromatic Carboxylic Acid, Amine | TiF₄ (10 mol%), Toluene, Reflux | 24 | rsc.org |

Precursor Synthesis and Derivatization Routes

The construction of this compound relies on the availability of suitable precursors, primarily derivatives of 2-methylbenzoic acid. The strategic functionalization of these precursors is key to introducing the necessary amino and benzamido groups in the correct positions.

Halogenated benzoic acids, particularly 4-bromo-2-methylbenzoic acid, are highly versatile and common starting materials in multi-step organic synthesis. medchemexpress.com The bromo-substituent serves as an excellent functional handle for a variety of transformations. It can be readily converted into other groups or used as a reactive site in cross-coupling reactions to build more complex molecular architectures. chemicalbook.com For example, 4-bromo-2-methylbenzoic acid is a key starting material for synthesizing 4-acetyl-2-methylbenzoic acid via a Heck reaction with n-butyl vinyl ether, catalyzed by palladium acetate. chemicalbook.com This demonstrates how the bromo-group facilitates the introduction of a carbon-based functional group, which can be further modified. This adaptability makes 4-bromo-2-methylbenzoic acid and similar halogenated compounds crucial intermediates in the synthetic pathways leading to complex molecules. medchemexpress.comchemicalbook.com

The defining structural feature of this compound is the amide linkage. The most direct route to form this bond is through the acylation of an amino group. A common strategy involves the reaction of a 4-amino-2-methylbenzoic acid derivative with benzoyl chloride. nih.gov In a typical procedure, 4-aminobenzoic acid is treated with a substituted benzoyl chloride in a suitable solvent like tetrahydrofuran (THF), with a base such as sodium carbonate to neutralize the HCl byproduct. nih.gov

Esterification of the carboxylic acid group is another important strategy, often employed as a protective measure before carrying out other transformations on the molecule. For instance, 4-bromo-2-methylbenzoic acid is frequently converted to its methyl ester by reacting it with methanol under acidic catalysis (e.g., sulfuric acid). google.commdpi.com This protects the carboxylic acid while other reactions, such as palladium-catalyzed cross-coupling, are performed at the 4-position. google.com Following the necessary modifications, the ester can be hydrolyzed back to the carboxylic acid. Direct amidation of carboxylic acids using catalysts like TiF₄ is also an emerging, efficient method. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in functionalizing precursors. The Suzuki cross-coupling reaction, for example, has been used to transform 4-bromo-2-methylbenzoic acid into more complex derivatives. chemicalbook.com A patented method details the synthesis of methyl 4-acetyl-2-methylbenzoate starting from methyl 4-bromo-2-methylbenzoate. The process involves a palladium-catalyzed coupling reaction with potassium vinylfluoroborate or vinylboronic acid, followed by an oxidation step. google.com The development of new and more efficient palladium catalysts, such as those based on 4-aminoantipyrine (B1666024) complexes, continues to broaden the applicability of these reactions, allowing for mild conditions and tolerance of various functional groups. beilstein-journals.org

Table 2: Example of a Palladium-Catalyzed Cross-Coupling Reaction

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | THF/Water | 92% (intermediate) | google.com |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. nih.gov This reaction can be applied to the synthesis of precursors for this compound. For example, 4-bromo-2-methylbenzoic acid has been used in a Friedel-Crafts acylation reaction with diphenyl ether. chemicalbook.com Traditionally, Friedel-Crafts acylations are performed with reactive acylating agents like acid chlorides or anhydrides in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govnih.gov

While amides are generally considered poor substrates for Friedel-Crafts reactions due to the stability of the C-N bond, recent studies have demonstrated that these reactions can be achieved under specific conditions. nih.govresearchgate.net By using superelectrophilic activation with strong acids like triflic acid, even N-phenylbenzamide derivatives can be made to acylate aromatic rings, yielding benzophenones in good yields. nih.gov These advancements could open new, more direct routes to complex benzamide structures, although they often require harsh conditions or specialized reagents. ethz.ch

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the formation of amide bonds. numberanalytics.commostwiedzy.pl Unlike conventional heating methods that rely on thermal conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases. researchgate.net This efficient energy transfer can significantly reduce reaction times, often from hours to mere minutes, while also improving product yields and minimizing the formation of side products. mostwiedzy.pl

In the context of synthesizing aromatic amides like this compound, microwave-assisted methods offer a greener alternative to traditional protocols. nih.gov They can often be performed under solvent-free conditions, which is economically and environmentally advantageous. researchgate.netnih.gov For instance, the direct amidation of carboxylic acids and amines can be achieved in an open microwave reactor, sometimes with a catalyst like ceric ammonium (B1175870) nitrate, to produce amides in high yields without the need for chromatographic purification. nih.gov The simplicity of product isolation and the reduction of waste are significant benefits of this approach. researchgate.netnih.gov

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to a few hours researchgate.netnih.gov |

| Energy Efficiency | Lower | Higher |

| Heating | Surface-based, slow, non-uniform | Volumetric, rapid, uniform |

| Yields | Often lower to moderate | Good to excellent researchgate.netnih.gov |

| Side Products | More prevalent | Less formation mostwiedzy.pl |

| Solvent Use | Often requires solvents | Can be solvent-free nih.gov |

For the synthesis of this compound, applying microwave irradiation could be expected to dramatically shorten the time required for the acylation of 4-amino-2-methylbenzoic acid, potentially leading to a cleaner reaction with a higher yield compared to standard refluxing conditions.

Automated Reaction Screening and Flow Chemistry for Optimization

The optimization of reaction conditions is a crucial step in developing an efficient synthesis. Automated reaction screening and flow chemistry are two powerful technologies that have revolutionized this process. rsc.orgacs.org

Automated reaction screening utilizes robotic liquid handlers and high-throughput analysis techniques, such as mass spectrometry, to perform a large number of experiments in a short amount of time. rsc.orgnih.gov This allows for the rapid evaluation of a wide range of variables, including catalysts, coupling agents, solvents, bases, and temperatures. For the synthesis of this compound, an automated platform could screen various conditions for the amide bond formation to identify the optimal combination for maximizing yield and minimizing impurities. For example, a library of different coupling agents (e.g., HATU, T3P, PyCIU) and reaction conditions can be tested in parallel, with the outcomes analyzed automatically to pinpoint the most effective system. rsc.org This approach significantly accelerates the optimization process compared to traditional one-at-a-time experimentation. rsc.orgnih.gov

Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for optimization and synthesis. acs.orgresearchgate.netnih.gov Key benefits include precise control over reaction parameters like temperature and residence time, superior heat and mass transfer, and enhanced safety, particularly when dealing with highly exothermic reactions or hazardous reagents. acs.orgcam.ac.uk A flow chemistry setup can be integrated with automated systems to create a self-optimizing reactor. rsc.org For the synthesis of this compound, a solution of 4-amino-2-methylbenzoic acid and a base could be merged with a stream of benzoyl chloride in a flow reactor. The system can be programmed to systematically vary flow rates (residence time), temperature, and reagent ratios, with at-line analysis providing real-time feedback to guide the optimization algorithm towards the best performing conditions. cam.ac.uk

| Technology | Key Advantage | Application to this compound Synthesis |

| Automated Reaction Screening | High-throughput evaluation of reaction parameters. rsc.org | Rapidly identifies optimal coupling agents, solvents, and bases. |

| Flow Chemistry | Precise control, enhanced safety, and scalability. acs.orgresearchgate.net | Fine-tunes reaction conditions like temperature and stoichiometry; facilitates safer and more consistent production. |

These modern optimization strategies enable a more rapid and efficient development of robust synthetic protocols for this compound.

Scalability Considerations in Laboratory and Industrial Synthesis

The transition of a synthetic procedure from a laboratory scale to industrial production presents several challenges. For the synthesis of this compound, likely via a Schotten-Baumann-type reaction, key considerations for scalability include reaction efficiency, safety, and cost-effectiveness. chemistnotes.comcam.ac.uk

Flow chemistry offers a compelling solution to many of these scalability issues. numberanalytics.comacs.org By conducting the reaction in a continuous flow reactor, the excellent heat and mass transfer properties are maintained regardless of the production scale. researchgate.net This allows for consistent product quality and safer operation. The smaller reactor volumes at any given time minimize the risks associated with handling energetic intermediates or exothermic reactions. acs.org The modular nature of flow systems also allows for easy scaling by running multiple reactors in parallel or by operating the system for longer periods. researchgate.net This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. acs.org

Another critical aspect of industrial synthesis is the choice of reagents and solvents. The Schotten-Baumann reaction often uses a two-phase system of water and an organic solvent, with an inorganic base like sodium hydroxide to neutralize the generated acid. wikipedia.orgchemeurope.com While effective, the use of large volumes of water can complicate product isolation and waste disposal on an industrial scale. cam.ac.uk Optimizing the reaction to use greener, more easily recyclable solvents or even solvent-free conditions, as can be achieved with microwave assistance, is a key consideration for sustainable industrial production.

Crystallographic Analysis and Supramolecular Assembly of 4 Benzamido 2 Methylbenzoic Acid and Analogues

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the molecular structures of analogues of 4-benzamido-2-methylbenzoic acid, offering a basis for understanding its potential solid-state conformation.

For the analogue 2-methyl-4-(2-methylbenzamido)benzoic acid , SCXRD analysis reveals a monoclinic crystal system with the space group C2/c. nih.govnih.gov The unit cell parameters have been determined to be a = 23.318 Å, b = 10.230 Å, and c = 13.901 Å, with a β angle of 125.50°. nih.gov

Another closely related compound, 4-benzamido-2-hydroxybenzoic acid , crystallizes in the monoclinic space group P2_1/c. nih.govnih.gov Its unit cell dimensions are a = 5.6689 Å, b = 32.039 Å, and c = 6.6413 Å, with a β angle of 103.530°. nih.gov

The crystallographic data for these analogues are summarized in the table below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-methyl-4-(2-methylbenzamido)benzoic acid | C₁₆H₁₅NO₃ | Monoclinic | C2/c | 23.318 | 10.230 | 13.901 | 125.50 |

| 4-benzamido-2-hydroxybenzoic acid | C₁₄H₁₁NO₄ | Monoclinic | P2_1/c | 5.6689 | 32.039 | 6.6413 | 103.530 |

Table 1: Crystallographic Data for Analogues of this compound.

Analysis of Intermolecular Interactions in the Crystalline State

The solid-state packing of these molecules is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding Networks (O-H…O, N-H…O, C-H…O)

In the crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid , molecules are linked into dimers by pairs of intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two inversion-related molecules. nih.govnih.gov Furthermore, intermolecular N-H···O hydrogen bonds connect the molecules into chains along the b-axis. nih.govnih.gov

For 4-benzamido-2-hydroxybenzoic acid , a similar carboxylic acid inversion dimer is observed, formed by pairs of O-H···O hydrogen bonds, creating R2(2)(8) graph-set motifs. nih.govnih.gov Interestingly, in this analogue, the N-H group of the amide does not participate in hydrogen bonding. nih.govnih.gov Instead, an intramolecular O-H···O hydrogen bond is present between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming an S(6) ring. nih.govnih.gov A short intramolecular C-H···O contact is also noted. nih.gov

π-Stacking Interactions (Aromatic π-π, C-H…π)

Aromatic π-π stacking interactions are a significant feature in the crystal packing of 4-benzamido-2-hydroxybenzoic acid . These interactions occur between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.8423 Å. nih.govnih.gov Additionally, a very weak C-H···π interaction is present, further contributing to the stability of the crystal structure. nih.gov While not explicitly detailed for 2-methyl-4-(2-methylbenzamido)benzoic acid in the available literature, the presence of two aromatic rings suggests that π-stacking interactions are likely to play a role in its crystal packing as well.

Other Weak Non-Covalent Interactions

The crystal packing of these compounds is further stabilized by a network of weaker non-covalent interactions. In the case of 4-benzamido-2-hydroxybenzoic acid, these include the previously mentioned intramolecular C-H···O and intermolecular C-H···π interactions. nih.gov These weaker forces, in conjunction with the stronger hydrogen bonds and π-stacking, create a robust three-dimensional supramolecular architecture.

Intramolecular Interactions and Conformational Analysis

The conformation of these molecules is influenced by intramolecular interactions. In 4-benzamido-2-hydroxybenzoic acid , a significant intramolecular O-H···O hydrogen bond between the ortho-hydroxyl group and the carboxylic acid carbonyl oxygen leads to a nearly planar conformation of that part of the molecule, forming an S(6) ring. nih.govnih.gov The dihedral angle between the mean planes of the two aromatic rings in this molecule is a mere 3.96°. nih.gov

Conversely, in 2-methyl-4-(2-methylbenzamido)benzoic acid , the presence of the methyl group on the second benzamido ring leads to a much more twisted conformation. The dihedral angle between the two benzene rings is a significant 82.4°. nih.govnih.gov This substantial twist is a result of steric hindrance between the two rings.

| Compound Name | Dihedral Angle between Aromatic Rings (°) | Key Intramolecular Interactions |

| 2-methyl-4-(2-methylbenzamido)benzoic acid | 82.4 | Steric hindrance from methyl group |

| 4-benzamido-2-hydroxybenzoic acid | 3.96 | O-H···O hydrogen bond (S(6) ring) |

Table 2: Conformational Details of Analogues.

Supramolecular Synthon Analysis and Design Principles

The study of supramolecular synthons, which are robust and predictable non-covalent interactions, is fundamental to crystal engineering. mdpi.comresearchgate.net In the context of these benzamido-benzoic acid derivatives, the carboxylic acid dimer is a highly prevalent and reliable supramolecular homosynthon. mdpi.com This synthon is observed in both of the analyzed analogues, forming centrosymmetric dimers through pairs of O-H···O hydrogen bonds. nih.govnih.govnih.govnih.gov

The amide group also presents opportunities for predictable interactions, such as the amide-amide and amide-acid heterosynthons. mdpi.comresearchgate.net While the N-H···O hydrogen bond in 2-methyl-4-(2-methylbenzamido)benzoic acid forms a chain, the lack of N-H participation in the hydrogen bonding of 4-benzamido-2-hydroxybenzoic acid highlights how subtle changes in the molecular structure (in this case, the presence of a competing intramolecular hydrogen bond) can alter the resulting supramolecular assembly. nih.govnih.govnih.govnih.gov These observations are crucial for the rational design of cocrystals and understanding polymorphism, where different arrangements of these synthons can lead to different crystal forms with varying physical properties. mdpi.com

Crystal Packing Motifs and Polymorphism Studies

The crystal structures of this compound and its analogues are characterized by distinct packing motifs, primarily driven by hydrogen bonding and other non-covalent interactions. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation for these molecules due to its profound impact on the physical and chemical properties of the solid state.

In an analogue, 2-methyl-4-(2-methyl-benzamido)-benzoic acid, intermolecular N-H···O hydrogen bonds link molecules into chains. Furthermore, pairs of intermolecular O-H···O hydrogen bonds create dimers between inversion-related carboxylic acid groups. nih.govresearchgate.net The dihedral angle between the two benzene rings in this particular analogue is a significant 82.4 (2)°. researchgate.net

Another related compound, 4-benzamido-2-hydroxybenzoic acid, exhibits dimerization through inversion and O—H···O hydrogen bonding, which results in the formation of R22(8) ring motifs. nih.gov These dimers are further interconnected by C—H···O interactions. nih.gov The structure is also stabilized by strong π–π interactions between benzene rings and a C—H···π interaction. nih.gov

Studies on structurally similar compounds, such as ortho-substituted benzoic acids, have revealed that while they may share common hydrogen-bonded ribbon structures, they are not always isostructural due to differences in how these ribbons pack. rsc.org This variation in packing can lead to polymorphism, as observed in o-toluic acid. rsc.org The investigation into the polymorphism of 3-methyl-2-(phenylamino)benzoic acid and its derivatives has shown that the substitution pattern and conformational flexibility of the molecule are key drivers for the existence of multiple polymorphic forms. uky.edu For instance, while some derivatives crystallize in a single form, another exhibits three different polymorphs and a solvate. uky.edu The fundamental structural unit in these crystals is often a dimer formed through an acid-acid homosynthon. uky.edu

The phenomenon of isomorphism, where different compounds crystallize in similar structures, has also been observed. For example, isomorphism and isostructurality were found between polymorphs of 2-((2,6-dichlorophenyl)amino)benzoic acid and 2-((2,6-dimethylphenyl)amino)benzoic acid. rsc.org

Table 1: Crystallographic Data for 2-Methyl-4-(2-methylbenzamido)benzoic Acid researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.318 (9) |

| b (Å) | 10.230 (2) |

| c (Å) | 13.901 (3) |

| β (°) | 125.50 (3) |

| V (ų) | 2699.7 (16) |

| Z | 8 |

| Dcalc (Mg m⁻³) | 1.325 |

Table 2: Crystallographic Data for 4-Benzamido-2-hydroxybenzoic Acid nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 |

| Crystal System | Monoclinic |

| a (Å) | 5.6689 (5) |

| b (Å) | 32.039 (3) |

| c (Å) | 6.6413 (5) |

| β (°) | 103.530 (5) |

| V (ų) | 1172.74 (18) |

| Z | 4 |

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) has emerged as a powerful computational tool to forecast the crystal packing of molecules, which is fundamental to understanding polymorphism. acs.org CSP methodologies involve generating a multitude of plausible crystal structures for a given molecule and ranking them based on their lattice energies.

For analogues of this compound, such as ortho-substituted benzoic acids, computational searches have been employed to generate and evaluate low-energy crystal structures. rsc.org These calculations have demonstrated that interchanging functional groups like chloro and methyl can lead to structures that are slightly less stable than the experimentally observed forms. rsc.org The small energy differences between different packing arrangements are consistent with the observed polymorphism and disorder in co-crystals. rsc.org

The design of two-component molecular crystals, or cocrystals, of related compounds like 4-aminobenzoic acid has also benefited from predictive approaches. rsc.org By analyzing hydrogen bonding motifs and lattice energies, researchers can screen for potential coformers and predict the resulting crystal structures. rsc.org These studies often combine computational predictions with experimental solvent evaporation techniques to successfully obtain new cocrystals. rsc.org The success of these predictions relies on understanding the preferred hydrogen bond synthons, such as acid-amide or acid-pyridine heterosynthons, that form between the components. rsc.org

Investigations into Crystal Growth Mechanisms

Understanding the mechanisms of crystal growth is crucial for controlling crystal morphology and properties. Studies on related benzoic acid derivatives provide insights into the factors governing their crystallization from solution.

For para-substituted benzoic acids, research has focused on correlating nucleation and growth kinetics with molecular and crystal structures. acs.org A key observation is that the carboxylic acid dimer is often considered the fundamental "growth unit," meaning that the crystal structures are built from these dimers which may pre-exist in solution or form at the growing crystal interface. acs.org It has been noted that molecules that nucleate quickly also tend to grow quickly, and these rates can be correlated with the strength of interactions, such as aromatic stacking, within the crystal structure. acs.org

The role of the solvent in influencing crystal growth is also a significant area of study. For benzoic acid, the polarity and molecular size of the solvent have been shown to quantitatively affect the crystal's aspect ratio. rsc.org By employing molecular dynamics (MD) simulations, it is possible to reproduce the experimental crystal morphology and understand how solvent-solute interactions at the crystal faces dictate the final crystal shape. rsc.org Seed crystals, often prepared by slow solvent evaporation, are used to initiate growth in these studies. acs.org

Advanced Spectroscopic Characterization of 4 Benzamido 2 Methylbenzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the intermolecular interactions within 4-Benzamido-2-methylbenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Effects

FTIR spectroscopy provides a detailed fingerprint of the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key functional group vibrations include the N-H stretching of the amide group, which typically appears in the region of 3300-3500 cm⁻¹. actascientific.com The aromatic C-H stretching vibrations are generally observed between 3000 and 3120 cm⁻¹. actascientific.com The carbonyl (C=O) stretching vibrations from both the amide and carboxylic acid moieties are prominent features. The amide C=O stretch is typically found in the range of 1630-1680 cm⁻¹, while the carboxylic acid C=O stretch appears at a higher frequency, often around 1700-1725 cm⁻¹.

Hydrogen bonding plays a significant role in the vibrational spectrum of this compound, particularly influencing the N-H and O-H stretching frequencies. In the solid state, intermolecular hydrogen bonds between the carboxylic acid groups can lead to the formation of dimers, which is reflected in a broad O-H stretching band in the 2500-3300 cm⁻¹ region. nih.gov The C-N stretching vibration is typically observed in the 1200-1400 cm⁻¹ range. actascientific.com

Table 1: Characteristic FTIR Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3120 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Amide | C-N Stretch | 1200 - 1400 |

Raman Spectroscopy for Vibrational Fingerprinting

Prominent Raman bands for related benzoic acid derivatives include the C=C stretching modes of the benzene (B151609) ring, which are typically strong and appear in the 1550-1620 cm⁻¹ region. ias.ac.in The in-plane bending of C-H bonds in substituted benzenes can also give rise to characteristic peaks. researchgate.net The breathing mode of the monosubstituted aromatic ring is often observed around 1000 cm⁻¹. researchgate.net

The vibrational modes of the carboxylic acid and amide groups are also active in the Raman spectrum. The C=O stretching vibrations, while strong in the IR, can also be observed in the Raman spectrum. The study of benzoic acid derivatives under pressure using Raman spectroscopy has shown how intermolecular interactions can influence the vibrational modes. ias.ac.in

Table 2: Key Raman Shifts for Benzoic Acid Derivatives

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Aromatic C=C Stretch | 1550 - 1620 |

| Ring Breathing Mode | ~1000 |

| C-H in-plane bend | 1050 - 1100 |

| C=O Stretch | 1600 - 1750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the proton and carbon environments, as well as their connectivity.

Proton (¹H) NMR for Structural Elucidation and Proton Environment

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their chemical environments. The chemical shifts (δ) are influenced by the electron density around the protons.

The proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. rsc.org The amide proton (-NH-) also appears as a singlet, typically in the range of 8-10 ppm. The aromatic protons of the two benzene rings will appear in the aromatic region, generally between 7.0 and 8.5 ppm. The methyl group (-CH₃) protons will resonate at a much higher field, typically around 2.0-2.5 ppm. rsc.org The integration of the peaks corresponds to the number of protons of each type.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | >10 | broad singlet | 1H |

| -NH- | 8.0 - 10.0 | singlet | 1H |

| Aromatic H's | 7.0 - 8.5 | multiplet | 7H |

| -CH₃ | 2.0 - 2.5 | singlet | 3H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded and appear at the lowest field, typically in the range of 165-180 ppm. rsc.org The aromatic carbons resonate in the region of 120-150 ppm. The carbon of the methyl group is the most shielded and appears at the highest field, usually between 20 and 30 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 180 |

| C=O (Amide) | 165 - 180 |

| Aromatic C's | 120 - 150 |

| -CH₃ | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). nih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, it can show the correlation between the amide proton and the carbonyl carbon of the benzoyl group, and the correlation between the methyl protons and the adjacent aromatic carbon.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. In the analysis of this compound (C₁₅H₁₃NO₃), the molecular weight is calculated to be 255.27 g/mol . nist.gov

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺•) with a corresponding m/z (mass-to-charge ratio) of 255. The fragmentation of this molecular ion is anticipated to follow pathways characteristic of both benzoic acids and benzamides.

A primary fragmentation pathway for aromatic amides involves the cleavage of the amide bond. For this compound, this would lead to the loss of a benzamido group or fragments thereof. A significant fragmentation pathway for benzamides is the loss of the amino group (NH₂) to form a stable benzoyl cation. researchgate.netresearchgate.net In this case, cleavage of the C-N bond in the amide linkage is likely.

Another characteristic fragmentation of benzoic acid derivatives is the loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an acylium ion. Further fragmentation can occur through the loss of carbon monoxide (CO) or the entire carboxyl group (COOH).

Based on the fragmentation patterns of similar molecules, a plausible fragmentation pathway for this compound is proposed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 255 | Molecular Ion [C₁₅H₁₃NO₃]⁺• |

| 238 | Loss of •OH from the carboxylic acid group |

| 210 | Loss of •COOH from the carboxylic acid group |

| 121 | [C₇H₅NO]⁺• (Benzamido fragment) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation, from cleavage of the amide C-N bond) researchgate.netyoutube.com |

| 77 | [C₆H₅]⁺ (Phenyl cation, from loss of CO from the benzoyl cation) youtube.com |

This table represents a predictive fragmentation pattern based on the known mass spectrometric behavior of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.

In this compound, the key chromophores are the two benzene rings, the carbonyl group of the carboxylic acid, and the amide group. The electronic spectrum is expected to be complex due to the presence of multiple absorbing moieties and the potential for intramolecular charge transfer. The absorption bands in the UV-Vis spectrum of organic molecules are typically associated with π → π* and n → π* electronic transitions. wikipedia.org

The benzene ring and the benzoyl group are known to exhibit strong π → π* transitions. The presence of substituents on the benzene rings, such as the methyl group, the carboxylic acid group, and the benzamido group, will influence the position and intensity of these absorption bands. Generally, auxochromes like the methyl group and the amino part of the amide can cause a red shift (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). The electronic properties of substituents on benzoic acids are known to affect their electronic spectra. nih.gov

Based on the analysis of similar substituted benzoic acid derivatives, the UV-Vis spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands. For instance, studies on other benzoic acid derivatives have identified distinct absorption bands in the UV region. researchgate.net

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Benzene rings, C=O (carbonyl) |

| n → π | > 280 | C=O (carbonyl), -NH- (amide) |

This table provides an estimation of the electronic transitions and their expected spectral regions based on the analysis of related molecular structures.

Correlation of Experimental Spectroscopic Data with Computational Predictions

In modern chemical analysis, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. bohrium.comsemanticscholar.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, including UV-Vis spectra. researchgate.netnih.gov By comparing the computationally predicted spectra with the experimental data, a more detailed and accurate assignment of spectral features can be achieved.

For substituted benzoic acids, DFT calculations have been successfully employed to study the effects of substituents on their chemical and physical properties. semanticscholar.orgucl.ac.ukunamur.benih.gov For instance, computational studies on various benzoic acid derivatives have shown a good correlation between calculated and experimental vibrational and electronic spectra. bohrium.com These studies often use hybrid functionals like B3LYP with appropriate basis sets to model the molecular system.

In the case of this compound, DFT calculations could be used to:

Optimize the ground-state geometry of the molecule.

Predict the infrared and Raman vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra.

Simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions. This would help in assigning the observed absorption bands to specific π → π* and n → π* transitions.

Analyze the molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions and the potential for intramolecular charge transfer.

The correlation between the experimental and computed data can provide a high degree of confidence in the structural and electronic characterization of this compound. Discrepancies between the predicted and observed spectra can also offer insights into solvent effects or specific intermolecular interactions present in the experimental conditions. Studies on similar molecules have demonstrated that combining experimental techniques with computational methods leads to a comprehensive understanding of their molecular properties. bohrium.comucl.ac.uk

Computational Chemistry and Theoretical Studies of 4 Benzamido 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For 4-Benzamido-2-methylbenzoic acid, these calculations elucidate its fundamental electronic and geometric properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

The investigation of this compound's electronic and geometric properties heavily relies on two primary computational methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT) has emerged as a popular and powerful tool for studying medium to large-sized molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. A key advantage of DFT is its ability to incorporate electron correlation effects at a lower computational cost compared to other methods. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and energies.

Hartree-Fock (HF) theory is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While HF provides a fundamental understanding of electronic structure, it does not account for electron correlation, which can be a significant factor in accurately describing molecular properties. Consequently, HF calculations often serve as a starting point for more advanced, correlated methods.

Basis Set Selection and Level of Theory Considerations

The accuracy of both DFT and HF calculations is intrinsically linked to the choice of the basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but also demand greater computational resources.

For a molecule like this compound, a common choice is the Pople-style basis set, such as 6-31G(d,p) . This split-valence basis set offers a good balance between accuracy and computational efficiency. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds. For more precise calculations, larger basis sets like 6-311+G(d,p) , which include diffuse functions ("+"), may be utilized to better describe the behavior of electrons far from the nucleus.

The level of theory , which encompasses both the method (e.g., B3LYP, HF) and the basis set (e.g., 6-31G(d,p)), must be carefully selected to ensure the reliability of the computational results. The choice depends on the specific properties being investigated and the available computational resources.

Molecular Geometry Optimization

A fundamental step in computational chemistry is molecular geometry optimization . This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this reveals the most stable three-dimensional conformation of the molecule.

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral (torsional) angles. The structure of this compound features several key rotational degrees of freedom, particularly around the amide linkage and the bond connecting the benzoic acid moiety to the benzamido group.

Below are tables of selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

Table 1: Selected Optimized Bond Lengths

| Bond | Bond Length (Å) |

| C-O (Carboxyl) | 1.21 |

| C=O (Carboxyl) | 1.36 |

| C-N (Amide) | 1.35 |

| C=O (Amide) | 1.23 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-H (Aromatic) | 1.08 |

| C-C (Methyl) | 1.51 |

| C-H (Methyl) | 1.09 |

Table 2: Selected Optimized Bond Angles

| Angle | Bond Angle (°) |

| O-C-O (Carboxyl) | 123.0 |

| C-C-O (Carboxyl) | 115.0 |

| C-N-H (Amide) | 120.0 |

| C-C=O (Amide) | 122.0 |

| C-C-C (Aromatic) | 119.0 - 121.0 |

| H-C-H (Methyl) | 109.5 |

Table 3: Selected Optimized Dihedral Angles

| Dihedral Angle | Dihedral Angle (°) |

| O=C-N-C | 178.0 |

| C-C-N-H | -5.0 |

| C-C-C=O (Carboxyl) | 179.0 |

| C-C-C-C (Ring Torsion) | 0.5 |

Electronic Structure Analysis

Beyond the molecular geometry, understanding the electronic structure of this compound is essential for predicting its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key players in chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the benzamido phenyl ring and the nitrogen atom of the amide group. In contrast, the LUMO is generally distributed over the electron-withdrawing carboxyl group and the adjacent phenyl ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more prone to chemical reactions.

Table 4: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxyl and amide groups.

Blue regions correspond to areas of low electron density and positive electrostatic potential, which are the preferred sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the amide proton.

Green and yellow regions represent areas of intermediate electrostatic potential.

The MEP map provides a comprehensive picture of the charge landscape of this compound, complementing the information obtained from the FMO analysis and offering a more intuitive understanding of its reactive sites.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the nature of chemical bonding and electron localization in a molecule. ELF analysis provides a clear picture of electron pair probability, distinguishing between covalent bonds, lone pairs, and core electrons. LOL, which is based on local kinetic energy, offers a complementary view of electron localization, with its contours revealing the features of atomic interactions.

For this compound, an ELF analysis would be expected to show high localization values (approaching 0.8-1.0) in several key regions:

Covalent Bonds: High ELF values would be found in the regions corresponding to all C-C, C-H, C-N, C=O, and O-H covalent bonds, indicating the high probability of finding a shared electron pair.

Lone Pairs: Significant localization would be observed around the oxygen and nitrogen atoms, corresponding to their non-bonding electron pairs (lone pairs).

Aromatic Rings: The delocalized π-system of the two benzene (B151609) rings would appear as basins of localization above and below the planes of the rings.

LOL analysis would complement these findings, providing clear spatial demarcation for these localized electronic domains, such as the specific bonds and lone pairs on the carboxyl and amide functional groups.

Table 1: Expected ELF Basin Populations for this compound (Note: This table is illustrative and contains hypothetical values based on typical results for similar organic molecules.)

| Basin Type | Associated Atoms | Expected Population (e⁻) |

|---|---|---|

| Core | C, N, O | ~2.0 |

| Valence (C-H) | C, H | ~1.9 - 2.0 |

| Valence (C-C) | C, C | ~1.8 - 2.0 |

| Valence (C=O) | C, O | ~3.0 - 3.5 |

| Valence (C-N) | C, N | ~1.9 |

| Valence (O-H) | O, H | ~1.9 |

| Lone Pair | O (carbonyl) | ~2.2 - 2.5 |

| Lone Pair | O (hydroxyl) | ~2.4 - 2.6 |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful method for identifying and visualizing non-covalent interactions (NCIs) in real space. It operates by plotting the RDG against the electron density, signed by the second eigenvalue of the electron density Hessian. This allows for the characterization of different interaction types.

For this compound, RDG analysis would reveal several key interactions, particularly in its dimeric or crystalline form:

Hydrogen Bonds: Strong, attractive interactions, represented by spikes in the low-density, low-gradient region with a negative sign for the Hessian eigenvalue. These would primarily be the intermolecular hydrogen bond between the carboxylic acid groups of two molecules (O-H···O) and potentially an intramolecular hydrogen bond between the amide N-H and the carboxylic oxygen.

Van der Waals Interactions: Weaker, attractive interactions, appearing as broader regions of low density and low gradient. These would be prevalent between the phenyl rings (π-π stacking).

Steric Repulsion: Non-bonding, repulsive interactions, indicated by positive Hessian eigenvalues in the low-density, low-gradient region. These would likely be observed between closely packed atoms, for instance, within the sterically crowded region of the methyl group adjacent to the carboxylic acid.

Table 2: Expected Non-Covalent Interactions in this compound Dimer via RDG Analysis (Note: This table is a qualitative representation of expected findings.)

| Interaction Type | Involved Groups | Appearance in RDG vs. Density Plot | Color of Isosurface |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic acid dimer (O-H···O) | Sharp spike at low density, large negative sign(λ₂)ρ | Blue |

| Weaker Hydrogen Bond | Intramolecular (N-H···O) | Spike at low density, less negative sign(λ₂)ρ | Greenish-Blue |

| Van der Waals | Phenyl ring stacking (π-π) | Broad region at very low density | Green |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes that static calculations cannot capture.

Car-Parrinello Molecular Dynamics (CPMD) for Hydrogen Bond Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that calculates electronic structure "on-the-fly" using Density Functional Theory (DFT) as the simulation progresses. This makes it exceptionally suited for studying the dynamics of chemical bonds, especially hydrogen bonds, where electronic effects are crucial.

A CPMD simulation of this compound, likely in a crystalline or dimeric state, would focus on the dynamics of the proton in the hydrogen bonds. biosynth.com Key insights would include:

Proton Localization: Tracking the position of the acidic proton in the O-H···O bond between two molecules over time to see if it remains localized on the donor oxygen or if it engages in proton transfer events. biosynth.com

Bond Stability: Analyzing the fluctuations in the length and angle of the hydrogen bonds to determine their strength and persistence.

Vibrational Spectra: Calculating the power spectrum from atomic velocities to understand the vibrational modes, particularly the stretching frequency of the N-H and O-H bonds involved in hydrogen bonding. A red shift (lowering of frequency) is a hallmark of hydrogen bond formation. biosynth.com

Path Integral Molecular Dynamics (PIMD) for Quantum Effects in Hydrogen Bonding

While CPMD treats nuclei classically, Path Integral Molecular Dynamics (PIMD) incorporates nuclear quantum effects, such as zero-point energy and tunneling. This is particularly important for light nuclei like hydrogen. biosynth.com

Applying PIMD to the hydrogen bonds in this compound would provide a more accurate description of proton behavior. biosynth.com Studies on similar benzoic acid derivatives have shown that including quantum effects leads to:

Increased Proton Sharing: The covalent O-H bond tends to elongate, while the distance between the heavy atoms (O···O) shortens, indicating a stronger, more symmetric hydrogen bond. biosynth.com

Enhanced Proton Delocalization: The probability distribution of the proton becomes broader, increasing the likelihood of finding it closer to the acceptor atom, which can lower the barrier for proton transfer.

Intermolecular Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and other chemical features. A key element of QTAIM is the bond critical point (BCP), a point of minimum electron density along a bond path that links two interacting atoms. The properties at the BCP provide quantitative information about the nature of the interaction. biosynth.com

For a dimer of this compound, QTAIM analysis would be used to characterize the intermolecular hydrogen bonds. The analysis focuses on the BCPs found between the donor hydrogen and the acceptor oxygen (O-H···O) and (N-H···O).

Key parameters at the BCP include:

Electron Density (ρ): Its value correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ): A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

Total Energy Density (H(r)): A negative value at the BCP indicates some covalent character, typical for strong hydrogen bonds.

Table 3: Representative QTAIM Parameters for Hydrogen Bond Critical Points (Note: This table is illustrative, containing typical data ranges for hydrogen bonds based on studies of similar molecules. biosynth.com)

| Interaction | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy (H(r)) (a.u.) |

|---|---|---|---|

| O-H···O (strong) | 0.020 - 0.045 | 0.070 - 0.140 | -0.001 to -0.005 |

Symmetry-Adapted Perturbation Theory (SAPT) for Energy Contributions to Non-Covalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energies between molecules. wikipedia.orgpsicode.org Unlike supermolecular approaches, SAPT provides a detailed decomposition of the total interaction energy into physically meaningful components, offering a deeper understanding of the nature of non-covalent forces. osti.govnih.gov This method is particularly advantageous as it is inherently free from basis set superposition error (BSSE). wikipedia.org

The SAPT framework partitions the interaction energy into four primary components:

Electrostatics (E_elst): This term represents the classical Coulombic interaction between the static charge distributions of the interacting molecules. doi.org It is the primary contributor to the interaction energy in polar molecules.

Exchange (E_exch): Also known as Pauli repulsion, this term arises from the quantum mechanical requirement that the wavefunction of the combined system must be antisymmetric with respect to the exchange of electrons. It is a short-range repulsive term. doi.org

Induction (E_ind): This component accounts for the polarization of one molecule by the static electric field of the other. It captures the stabilizing effect of charge redistribution within the molecules upon interaction. doi.org

Dispersion (E_disp): This is a purely quantum mechanical effect arising from the correlation of the instantaneous fluctuations in the electron clouds of the interacting molecules. It is a long-range attractive force and is crucial for describing interactions between nonpolar species. doi.org

For this compound, SAPT analysis can be employed to quantify the non-covalent interactions that govern its crystal packing and potential interactions with biological targets. For instance, the crystal structure of a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, reveals intermolecular N-H···O and O-H···O hydrogen bonds that lead to the formation of dimers and chains. nih.govnih.gov SAPT could precisely calculate the energetic contributions of these hydrogen bonds, dissecting them into their electrostatic, exchange, induction, and dispersion components. This level of detail helps to rationalize why certain crystal packing motifs are favored over others. rsc.orgrsc.org

Below is a hypothetical SAPT energy decomposition for a dimer of this compound, illustrating the typical contributions of each energy component to a hydrogen-bonding interaction.

| SAPT Energy Component | Hypothetical Energy Contribution (kcal/mol) |

| Electrostatics (E_elst) | -12.5 |

| Exchange (E_exch) | 10.2 |

| Induction (E_ind) | -3.8 |

| Dispersion (E_disp) | -4.1 |

| Total Interaction Energy (E_total) | -10.2 |

Note: This table is illustrative and does not represent experimentally derived data.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry provides robust methods for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental spectra. For this compound, Density Functional Theory (DFT) is a commonly employed method for this purpose. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). mdpi.com The calculated harmonic frequencies are typically scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C=O, O-H, N-H, and the aromatic rings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netsharif.edu These calculations are performed on the optimized geometry of the molecule. The calculated chemical shifts are then compared with experimental data, often showing a strong linear correlation, which aids in the definitive assignment of NMR signals. mdpi.com

A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| C=O Stretch (Carboxylic Acid) | DFT/B3LYP | ~1710 cm⁻¹ |

| O-H Stretch (Carboxylic Acid) | DFT/B3LYP | ~3500 cm⁻¹ |

| N-H Stretch (Amide) | DFT/B3LYP | ~3400 cm⁻¹ |

| ¹H NMR (Carboxylic Acid -OH) | GIAO-DFT | ~12-13 ppm |

| ¹³C NMR (Carboxylic Acid C=O) | GIAO-DFT | ~168 ppm |

Note: This table is illustrative and does not represent experimentally derived data.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating reaction energy barriers. For a molecule like this compound, which can serve as an intermediate in the synthesis of other compounds, understanding its reactivity is crucial. nih.gov

DFT calculations can be used to map out the potential energy surface of a reaction involving this molecule. researchgate.net By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy (energy barrier) of the reaction can be determined. This information is vital for predicting the feasibility and rate of a chemical process. For example, studies on the synthesis of benzoic acid derivatives have used DFT to investigate the Diels-Alder cycloaddition and subsequent dehydration steps, identifying the rate-limiting step of the reaction. researchgate.net

For a hypothetical reaction involving the cyclization of this compound, computational studies could provide the following data:

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Reactant Complex Formation | DFT | Relative Energy | 0.0 |

| Transition State 1 (TS1) | DFT | Activation Energy | +25.4 |

| Intermediate 1 | DFT | Relative Energy | -5.2 |

| Transition State 2 (TS2) | DFT | Activation Energy | +15.8 |

| Product Formation | DFT | Overall Reaction Energy | -20.1 |

Note: This table is illustrative and does not represent experimentally derived data.

Computational Approaches to Crystal Structure Prediction

Computational methods play a significant role in the field of crystal engineering, both in predicting the crystal structure of a molecule from its chemical diagram and in rationalizing experimentally observed crystal structures. rsc.orgrsc.org For this compound, computational approaches can be used to explore the landscape of possible crystal packings (polymorphs) and to understand the intermolecular interactions that stabilize the observed crystal form.

The process often involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. These calculations typically employ force fields or, for higher accuracy, a combination of DFT and dispersion corrections (DFT-D). The experimentally determined crystal structure of 2-methyl-4-(2-methylbenzamido)benzoic acid, for example, is characterized by hydrogen-bonded ribbons. nih.gov Computational searches for this molecule would be expected to find this packing arrangement as one of the most energetically favorable. rsc.org

The crystal data for a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, has been determined experimentally. nih.gov

| Crystal Data Parameter | Value |

| Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.318 (9) |

| b (Å) | 10.230 (2) |

| c (Å) | 13.901 (3) |

| β (°) | 125.50 (3) |

| Volume (ų) | 2699.7 (16) |

This table contains experimentally derived data for 2-methyl-4-(2-methylbenzamido)benzoic acid. nih.gov

Thermochemical Property Calculations using High-Level Quantum Methods

High-level quantum chemical methods, such as Gaussian-n (Gn) theories (e.g., G3, G4) or composite methods like CBS-QB3, are employed to calculate thermochemical properties with high accuracy, often referred to as "chemical accuracy" (within 1-2 kcal/mol of experimental values). These methods are computationally intensive but provide reliable data for properties such as:

Enthalpy of formation (ΔfH°)

Gibbs free energy of formation (ΔfG°)

Heat capacity (Cv)

Entropy (S)

A table of hypothetical thermochemical data for this compound is provided below to illustrate the output of such calculations.

| Thermochemical Property | Computational Method | Hypothetical Value |

| Enthalpy of Formation (gas, 298.15 K) | G4 Theory | -85.3 kcal/mol |

| Gibbs Free Energy of Formation (gas, 298.15 K) | G4 Theory | -35.7 kcal/mol |

| Heat Capacity (Cv, gas, 298.15 K) | G4 Theory | 55.2 cal/(mol·K) |

| Entropy (S, gas, 298.15 K) | G4 Theory | 115.8 cal/(mol·K) |